

Physicochemical Characterization of Carvedilol Phosphate Crystalline Forms: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carvedilol, a non-selective beta-adrenergic blocking agent with alpha-blocking activity, is widely used in the treatment of cardiovascular diseases. As a member of the Biopharmaceutical Classification System (BCS) Class II, carvedilol exhibits low solubility and high permeability, making its solid-state properties critical determinants of its bioavailability and therapeutic efficacy.[1][2] The phosphate salt of carvedilol has been developed to improve its physicochemical properties. However, **carvedilol phosphate** can exist in multiple crystalline forms, a phenomenon known as polymorphism. Each polymorph possesses a unique internal crystal lattice, which can significantly influence its physical and chemical properties, including melting point, solubility, dissolution rate, and stability.[3] Therefore, a thorough physicochemical characterization of **carvedilol phosphate** crystalline forms is paramount for the selection of the optimal solid form for development into a stable, safe, and effective drug product. This guide provides a comprehensive overview of the key analytical techniques used to characterize these crystalline forms, presents comparative data, and details the experimental protocols.

Introduction to Polymorphism in Carvedilol Phosphate



Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of an active pharmaceutical ingredient (API) are chemically identical but differ in their physical properties.[4] For **carvedilol phosphate**, an amorphous form and several crystalline polymorphs have been identified, each with distinct physicochemical characteristics.[5][6] The amorphous form, lacking a long-range ordered crystal lattice, generally exhibits higher solubility but may be less stable than its crystalline counterparts.[6][7] The various crystalline forms of **carvedilol phosphate**, designated as Form A, Form F2, Form G, Form I, and others, have been characterized using a suite of analytical techniques.[5][8][9] Understanding the interplay between the crystal structure and the physicochemical properties of these forms is crucial for robust formulation development and ensuring consistent product performance.

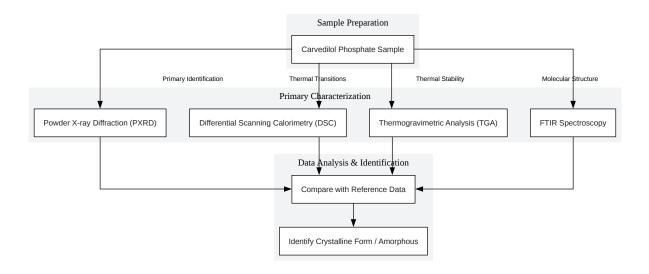
Analytical Techniques for Solid-State Characterization

A multi-technique approach is essential for the comprehensive characterization of **carvedilol phosphate** polymorphs. The primary methods employed include Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier Transform Infrared (FTIR) Spectroscopy.[10]

- Powder X-ray Diffraction (PXRD): This is the most definitive technique for identifying and differentiating crystalline forms. Each polymorph produces a unique diffraction pattern based on its crystal lattice.
- Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and to study phase transformations.[11]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability, dehydration, and desolvation events.[4]
- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules within the crystal lattice. Differences in the spectra of polymorphs can indicate variations in hydrogen bonding and molecular conformation.[12]



The logical workflow for characterizing a new or unknown sample of **carvedilol phosphate** is depicted in the following diagram.



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Figure 1: Experimental workflow for the characterization of **Carvedilol Phosphate** forms.

Comparative Physicochemical Data

The following tables summarize the key quantitative data for various crystalline forms of **carvedilol phosphate**, allowing for a direct comparison of their properties.

Table 1: Powder X-ray Diffraction (PXRD) Data for Carvedilol Phosphate Crystalline Forms



| Crystalline Form | Characteristic Peaks (2θ ± 0.2°) | Reference |
|---|---|-----------|
| Form A | 5.8, 6.7, 16.2, 20.4, 26.0 | [8] |
| Additional Peaks: 6.4, 17.2, 17.9, 19.0, 20.9, 24.4 | [8] | |
| Form F2 | 7.4, 7.9, 8.5, 8.9, 11.1 | [5] |
| Form G | 6.5, 9.7, 13.0, 16.0, 17.8 | [5][9] |
| Form I (dihydrogen phosphate) | 7.0, 8.0, 9.2, 11.4, 16.0 | [5][6][9] |
| Crystalline (unspecified) | 7.0, 8.0, 9.15, 13.95, 16.0, 18.25, 18.9, 20.7, 22.85, 25.45 | [6] |

Table 2: Thermal Analysis Data for Carvedilol Phosphate

Forms

| Form | Technique | Observed Events | Reference |
|---------------------------|-----------|--|-----------|
| Form A | DSC | Endotherm (onset ~79°C, peak ~95°C); Endotherm (onset ~157°C, peak ~165°C) | [8] |
| Crystalline (unspecified) | DSC | Melting point at 160.5°C | [6] |
| Amorphous | DSC | Glass transition at 46.4°C; No melting transition observed | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of **carvedilol phosphate** crystalline forms.



Powder X-ray Diffraction (PXRD)

Objective: To identify the crystalline form of **carvedilol phosphate** by its unique diffraction pattern.

Instrumentation: A standard laboratory powder X-ray diffractometer equipped with a copper (Cu) $K\alpha$ radiation source.

Sample Preparation:

- A small amount of the **carvedilol phosphate** powder sample (typically 10-20 mg) is gently ground using an agate mortar and pestle to ensure a random orientation of the crystals.
- The powdered sample is packed into a sample holder, ensuring a flat and even surface that
 is level with the holder's surface. A glass slide can be used to gently press and flatten the
 powder.

Instrumental Parameters:

- X-ray Source: Cu Kα, λ = 1.5406 Å
- Voltage and Current: 40 kV and 40 mA
- Scan Range (2θ): 2° to 40°
- Step Size: 0.02°
- Scan Speed: 1-5°/minute

Data Analysis:

- The resulting diffractogram (intensity vs. 2θ) is processed to identify the angular positions
 (2θ) and intensities of the diffraction peaks.
- The obtained peak list is compared with reference patterns of known **carvedilol phosphate** polymorphs for identification.

Differential Scanning Calorimetry (DSC)



Objective: To determine the thermal transitions (e.g., melting, glass transition) of **carvedilol phosphate** forms.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

- Accurately weigh 2-5 mg of the carvedilol phosphate sample into an aluminum DSC pan.
- The pan is hermetically sealed with an aluminum lid. An empty, hermetically sealed pan is
 used as a reference.

Instrumental Parameters:

- Heating Rate: A standard heating rate of 10°C/minute is typically used.[13]
- Temperature Range: 25°C to 200°C (or higher, depending on the expected transitions).
- Atmosphere: A constant flow of inert gas, such as nitrogen, at a rate of 20-50 mL/minute to prevent oxidative degradation.

Data Analysis:

- The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (melting, glass transition) or exothermic (crystallization) events.
- The onset temperature and the peak temperature of melting endotherms are determined.
 The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability and determine the presence of water or residual solvents in the **carvedilol phosphate** sample.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:



 Accurately weigh 5-10 mg of the carvedilol phosphate sample into a tared TGA pan (typically ceramic or platinum).

Instrumental Parameters:

- Heating Rate: A linear heating rate of 10°C/minute is commonly employed.
- Temperature Range: 25°C to 300°C (or higher to ensure complete decomposition if required).
- Atmosphere: A controlled atmosphere, typically an inert nitrogen purge at a flow rate of 20-50 mL/minute.

Data Analysis:

- The TGA curve (weight % vs. temperature) is analyzed to identify temperature ranges where weight loss occurs.
- The percentage of weight loss is quantified for each step, which can correspond to the loss of water (dehydration) or solvents (desolvation), or to thermal decomposition.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **carvedilol phosphate** for qualitative identification and comparison between different solid forms.

Instrumentation: A Fourier transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (using ATR):

- A small amount of the **carvedilol phosphate** powder is placed directly onto the ATR crystal.
- A consistent pressure is applied to ensure good contact between the sample and the crystal.

Instrumental Parameters:

Spectral Range: Typically 4000 to 400 cm⁻¹.[12]



- Resolution: 4 cm⁻¹.
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

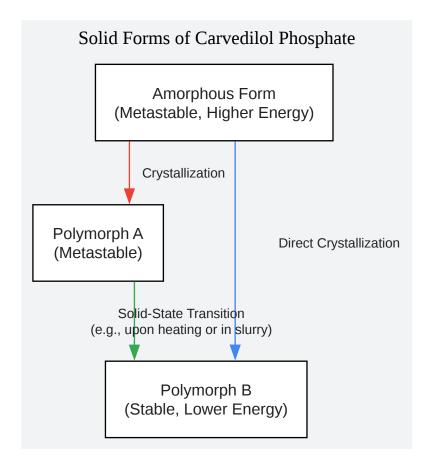
Data Analysis:

- The resulting FTIR spectrum (transmittance or absorbance vs. wavenumber) is analyzed for the positions and relative intensities of the absorption bands.
- The spectrum is compared to those of known reference forms. Differences in peak positions
 or shapes, particularly in the regions associated with N-H, O-H, and phosphate group
 vibrations, can indicate polymorphic differences.

Interconversion and Stability Considerations

The relationship between different crystalline forms can be represented by their relative thermodynamic stability. This relationship can be investigated through slurry conversion experiments or by observing phase transitions during thermal analysis. The following diagram illustrates a hypothetical relationship between an amorphous form and two crystalline polymorphs.





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Figure 2: Hypothetical stability relationship between **Carvedilol Phosphate** forms.

It is crucial to identify the most thermodynamically stable form under the conditions of manufacturing and storage to prevent any unwanted phase transformations that could alter the drug product's performance over its shelf life.

Conclusion

The presence of polymorphism in **carvedilol phosphate** necessitates a thorough and systematic physicochemical characterization during drug development. The use of complementary analytical techniques such as PXRD, DSC, TGA, and FTIR provides a comprehensive understanding of the solid-state properties of the different crystalline and amorphous forms. The data and protocols presented in this guide serve as a valuable resource for researchers and scientists, enabling the informed selection of the optimal solid form of **carvedilol phosphate** and facilitating the development of a robust and reliable pharmaceutical



product. Careful control of the solid form is essential to ensure the consistent quality, safety, and efficacy of **carvedilol phosphate** medications.

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